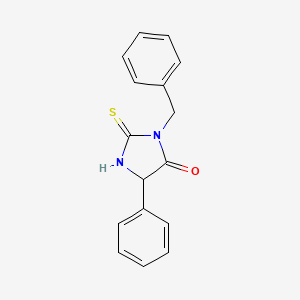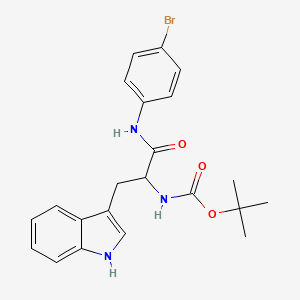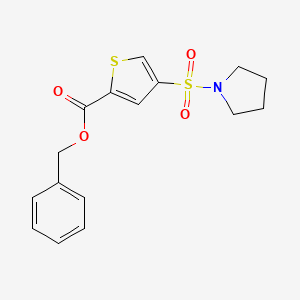![molecular formula C19H20N2O8S2 B4984310 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid](/img/structure/B4984310.png)
3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid, also known as FSP, is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. FSP is a highly functionalized molecule that contains two sulfonylimino groups and a fluorene backbone.
作用機序
The mechanism of action of 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The anticancer activity of 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid may be attributed to its ability to induce DNA damage and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication.
Biochemical and Physiological Effects:
3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid has been shown to scavenge free radicals and protect cells from oxidative stress. 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid has been shown to protect neurons from damage and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid is its high thermal stability, which makes it suitable for use in high-temperature reactions. 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid is also relatively easy to synthesize and purify, which makes it a useful building block for the synthesis of functionalized polymers and dendrimers. However, one of the limitations of 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid is its low solubility in water, which can make it difficult to use in biological assays. In addition, the mechanism of action of 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid is not fully understood, which limits its potential applications in certain fields.
将来の方向性
There are several future directions for the research on 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid. One potential direction is the development of new synthetic methods for 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid and its derivatives. Another direction is the investigation of the anticancer activity of 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid in vivo and its potential as a chemotherapeutic agent. In addition, 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid could be further explored for its potential as a fluorescent probe for imaging applications. Finally, the mechanism of action of 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid could be further elucidated to better understand its biochemical and physiological effects.
In conclusion, 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid is a highly functionalized molecule that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid could lead to the development of new materials and therapies for various diseases.
合成法
The synthesis of 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid involves the reaction of fluorene with two equivalents of sulfonyl azide in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, leading to the formation of 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid as a white solid. The yield of 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid can be improved by using a solvent mixture of dichloromethane and acetonitrile.
科学的研究の応用
3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid has been extensively studied for its potential applications in various fields such as materials science, organic electronics, and biomedical research. In materials science, 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid has been used as a building block for the synthesis of functionalized polymers and dendrimers. In organic electronics, 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high thermal stability and electron-withdrawing nature. In biomedical research, 3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid has been investigated for its potential as an anticancer agent and as a fluorescent probe for imaging applications.
特性
IUPAC Name |
3-[[7-(2-carboxyethylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O8S2/c22-18(23)5-7-20-30(26,27)14-1-3-16-12(10-14)9-13-11-15(2-4-17(13)16)31(28,29)21-8-6-19(24)25/h1-4,10-11,20-21H,5-9H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCCUFGLUBSMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NCCC(=O)O)C3=C1C=C(C=C3)S(=O)(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4984246.png)


![4-[4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4984260.png)
![3-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B4984270.png)
![3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4984271.png)

![3-(2,4-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984279.png)


![4-chloro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4984313.png)
![2-{4-[(2-chlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4984317.png)
![1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B4984322.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B4984330.png)